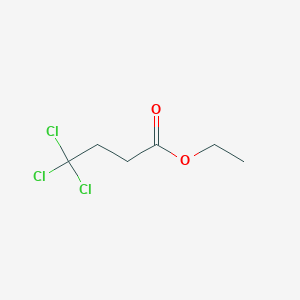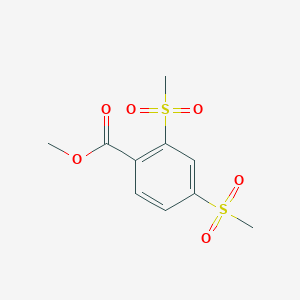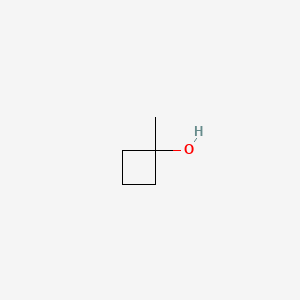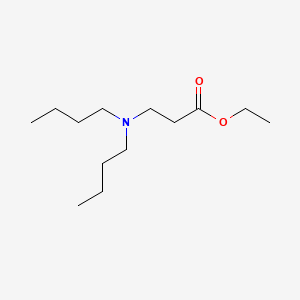
2,3,4-Trifluoro-5-iodobenzoic acid
Descripción general
Descripción
2,3,4-Trifluoro-5-iodobenzoic acid is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and has a trifluoromethyl group and an iodine atom attached to its benzene ring. This compound is known for its unique properties and has been used in various fields of research.
Aplicaciones Científicas De Investigación
Synthesis and Material Science Applications
2,4,5-Trifluorobenzoic acid, a compound similar to 2,3,4-Trifluoro-5-iodobenzoic acid, has been noted for its importance in the pharmaceutical industry and material science. Deng et al. (2015) described a microflow process for synthesizing 2,4,5-Trifluorobenzoic acid, highlighting its role as a valuable synthetic intermediate (Deng et al., 2015).
Plant Growth and Development
C. Gorter (1949) explored the action of 2,3,5-Triiodobenzoic Acid on the growth of root hairs in tomatoes, demonstrating its potential influence on flowering and growth processes in plants (Gorter, 1949).
Oxidation and Organic Synthesis
Yoshimura & Zhdankin (2016) utilized a compound related to 2,3,4-Trifluoro-5-iodobenzoic acid, benziodoxole triflate, for the oxidation of sulfides, showcasing its application in organic synthesis (Yoshimura & Zhdankin, 2016).
Catalysis and Chemical Reactions
The use of Scandium Trifluoromethanesulfonate, a compound related to 2,3,4-Trifluoro-5-iodobenzoic acid, as a Lewis acid catalyst in acylation reactions was investigated by Ishihara et al. (1996), demonstrating its high catalytic activity (Ishihara et al., 1996).
Thermodynamics and Molecular Interactions
Tan & Sabbah (1994) studied the thermodynamic properties of iodobenzoic acids, including 2-Iodo-, 3-iodo-, and 4-iodobenzoic acids, through calorimetric methods. This research contributes to the understanding of the physical properties of compounds like 2,3,4-Trifluoro-5-iodobenzoic acid (Tan & Sabbah, 1994).
Iodine Accumulation in Plants
Halka et al. (2020) investigated the effect of various iodobenzoates, including 2-iodobenzoic acid and 4-iodobenzoic acid, on tomato seedlings. This study suggests potential applications of these compounds in enhancing plant growth and development (Halka et al., 2020).
Propiedades
IUPAC Name |
2,3,4-trifluoro-5-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3IO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJYIPWVPDYSDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455561 | |
| Record name | 2,3,4-trifluoro-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203916-59-0 | |
| Record name | 2,3,4-Trifluoro-5-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203916-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-trifluoro-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3049285.png)
![Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B3049286.png)

![Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride](/img/structure/B3049289.png)


![[1,1'-Biphenyl]-4-thiol, 4'-methyl-](/img/structure/B3049293.png)






